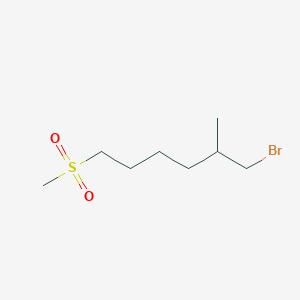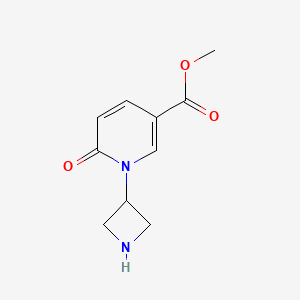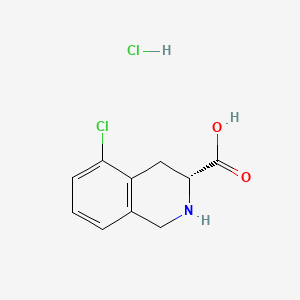
2-Fluorobenzene-1-carboximidamide, bis(acetic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) is a chemical compound with the molecular formula C9H11FN2O2. This compound is known for its unique structure, which includes a fluorobenzene ring and a carboximidamide group, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of 2-Fluorobenzene-1-carboximidamide, bis(acetic acid) typically involves the reaction of 2-fluorobenzonitrile with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Análisis De Reacciones Químicas
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluorobenzene-1-carboximidamide, bis(acetic acid) involves its interaction with specific molecular targets. The fluorobenzene ring and carboximidamide group play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
2-Fluorobenzene-1-carboximidamide, bis(acetic acid) can be compared with other similar compounds such as:
2-Fluorobenzene-1-carboximidamide: Lacks the bis(acetic acid) component, which may affect its reactivity and applications.
Benzene-1-carboximidamide, bis(acetic acid): Lacks the fluorine atom, which can influence its chemical properties and biological activities.
2-Chlorobenzene-1-carboximidamide, bis(acetic acid): Substitution of fluorine with chlorine can lead to different reactivity and applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C11H15FN2O4 |
|---|---|
Peso molecular |
258.25 g/mol |
Nombre IUPAC |
acetic acid;2-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C7H7FN2.2C2H4O2/c8-6-4-2-1-3-5(6)7(9)10;2*1-2(3)4/h1-4H,(H3,9,10);2*1H3,(H,3,4) |
Clave InChI |
VOQFDKDPVBIZIA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C1=CC=C(C(=C1)C(=N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid](/img/structure/B15307672.png)
![Thieno[3,2-b]thiophene-2-thiol](/img/structure/B15307678.png)
![({[1,1'-Biphenyl]-3-yl}methyl)(methyl)amine hydrochloride](/img/structure/B15307681.png)




![4-Fluoro-1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B15307722.png)
![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)





